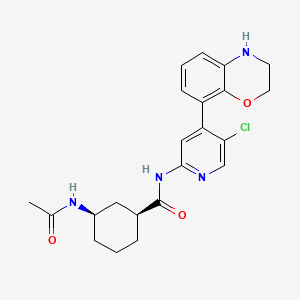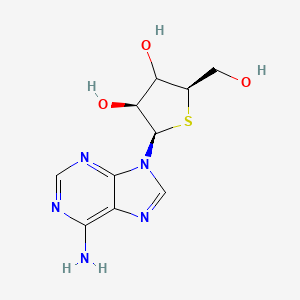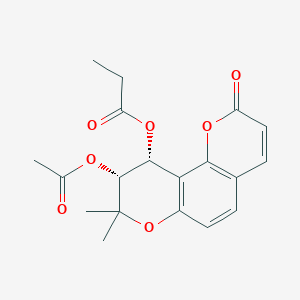
Anti-inflammatory agent 57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyranocoumarins, including Anti-inflammatory agent 57, typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This reaction forms the coumarin ring system, which can then be further modified to produce pyranocoumarins .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Peucedanum praeruptorum. This process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography .
化学反応の分析
Types of Reactions
Anti-inflammatory agent 57 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the coumarin ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and interactions with biological targets.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyranocoumarins .
科学的研究の応用
Anti-inflammatory agent 57 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of natural product synthesis and reaction mechanisms.
Biology: The compound’s ability to reverse multidrug resistance makes it a valuable tool in studies of drug resistance mechanisms.
Medicine: Its anti-inflammatory properties are being investigated for potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.
Industry: This compound is explored for its potential use in the development of new pharmaceuticals and as a lead compound in drug discovery
作用機序
The anti-inflammatory effects of Anti-inflammatory agent 57 are primarily due to its ability to inhibit the production of pro-inflammatory cytokines and mediators. It targets pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in the inflammatory response . By modulating these pathways, this compound can reduce inflammation and potentially alleviate symptoms of inflammatory diseases .
類似化合物との比較
Anti-inflammatory agent 57 can be compared with other similar compounds, such as:
Quinazolinones: These compounds also exhibit anti-inflammatory properties and are used in various therapeutic applications.
Flavonoids: Known for their antioxidant and anti-inflammatory effects, flavonoids are widely studied for their health benefits.
Isoflavonoids: These compounds share structural similarities with flavonoids and have been shown to possess anti-inflammatory and anticancer properties.
This compound is unique due to its dual ability to reverse multidrug resistance and exhibit anti-inflammatory effects, making it a promising candidate for further research and development .
特性
分子式 |
C19H20O7 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] propanoate |
InChI |
InChI=1S/C19H20O7/c1-5-13(21)24-17-15-12(26-19(3,4)18(17)23-10(2)20)8-6-11-7-9-14(22)25-16(11)15/h6-9,17-18H,5H2,1-4H3/t17-,18-/m1/s1 |
InChIキー |
IGMRYMQUDCGCFD-QZTJIDSGSA-N |
異性体SMILES |
CCC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
正規SMILES |
CCC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


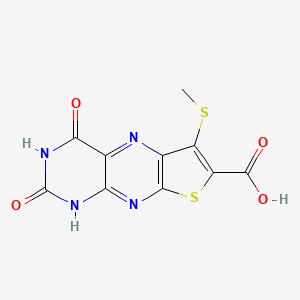
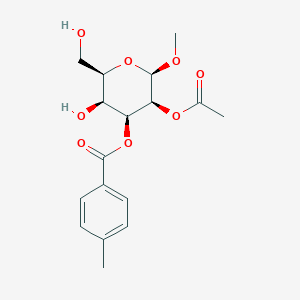
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
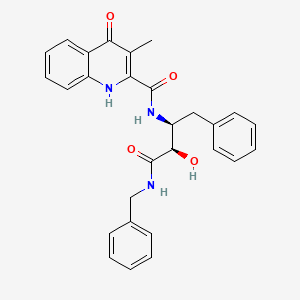
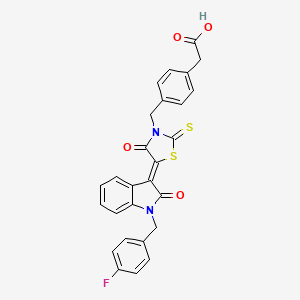
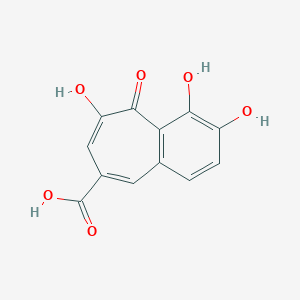
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
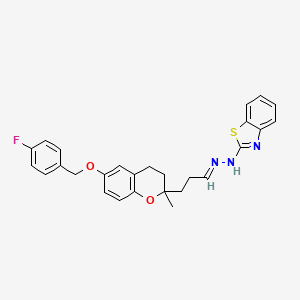
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
